REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][C:6](=[O:8])[CH:5]=[C:4](B2OC(C)(C)C(C)(C)O2)[CH2:3]1.C([O-])([O-])=O.[Na+].[Na+].Cl[C:25]1[CH:30]=[CH:29][N:28]=[CH:27][C:26]=1[N+:31]([O-:33])=[O:32]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:1][CH:2]1[CH2:7][C:6](=[O:8])[CH:5]=[C:4]([C:25]2[CH:30]=[CH:29][N:28]=[CH:27][C:26]=2[N+:31]([O-:33])=[O:32])[CH2:3]1 |f:1.2.3,6.7.8.9.10|
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1CC(=CC(C1)=O)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=C(C=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was placed under a reflux condenser
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Type
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TEMPERATURE
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Details
|
Cooled to room temperature
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Type
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FILTRATION
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Details
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filtered through a pad of Celite
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Type
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WASH
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Details
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washed the pad with ethyl acetate
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Type
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CONCENTRATION
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Details
|
concentrated the filtrate under vacuo
|
Type
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CUSTOM
|
Details
|
The residue was further pumped at 80° C. on a rotary evaporator for one hour
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to remove boronate by-products (M+H=101) via sublimation
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between brine and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
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Details
|
the aqueous phase was further extracted with ethyl acetate (4×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The crude was purified via silica gel chromatography loading in DCM
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Type
|
WASH
|
Details
|
eluting with 2-50% ethyl acetate and hexanes
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Type
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CONCENTRATION
|
Details
|
The pure fractions were concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to yield an orange oil
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Type
|
CUSTOM
|
Details
|
was placed under high vacuum (˜500 mtorr) with seed crystals overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to yield an orange solid
|
Type
|
CUSTOM
|
Details
|
The solid was further purified via trituration in hexanes
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Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=CC(C1)=O)C1=C(C=NC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |